molecular formula C22H23NO6 B11402358 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11402358
M. Wt: 397.4 g/mol
InChI Key: GLRSISLZDDNHQH-UHFFFAOYSA-N
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Description

This compound features a coumarin core substituted with a 7-hydroxy, 4-methyl, and 2-oxo group. The acetamide side chain is linked to a 3,4-dimethoxyphenethyl group.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C22H23NO6/c1-13-16-6-5-15(24)11-19(16)29-22(26)17(13)12-21(25)23-9-8-14-4-7-18(27-2)20(10-14)28-3/h4-7,10-11,24H,8-9,12H2,1-3H3,(H,23,25)

InChI Key

GLRSISLZDDNHQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-(7-Hydroxy-4-Methyl-2-Oxo-2H-Chromen-3-yl)Acetic Acid

This intermediate is synthesized via Pechmann condensation modified for acetic acid sidechain introduction:

Reagents :

  • Resorcinol (or substituted resorcinol derivatives)

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (catalyst)

  • Acetic anhydride (for acetylation)

Procedure :

  • Coumarin ring formation : Resorcinol reacts with ethyl acetoacetate under acidic conditions to form 7-hydroxy-4-methylcoumarin.

  • Acetic acid sidechain introduction : The coumarin undergoes Friedel-Crafts alkylation with chloroacetic acid or subsequent oxidation of a propionyl sidechain.

Key Data :

ParameterValue/ObservationSource
Yield (Step 1)68–72%
Purity (HPLC)>95%
Characterization1H^1H NMR, IR, MS

Amide Coupling with 2-(3,4-Dimethoxyphenyl)Ethylamine

The final step employs carbodiimide-mediated coupling for amide bond formation:

Reagents :

  • 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

  • 2-(3,4-Dimethoxyphenyl)ethylamine

  • EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (solvent)

Procedure :

  • Dissolve the coumarin-acetic acid (0.5 mmol), EDCI·HCl (1.2 eq), and DMAP (0.1 eq) in dichloromethane (35 mL).

  • Cool to 0°C under nitrogen atmosphere.

  • Add 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq) dropwise.

  • Warm to room temperature and stir for 24 hours.

  • Workup: Wash with 2M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purify via recrystallization (dichloromethane/ethyl acetate).

Optimization Data :

ConditionImpact on YieldSource
EDCI·HCl vs DCC76% vs 58%
Solvent (DCM vs THF)76% vs 63%
Reaction Time24h optimal

Alternative Synthetic Approaches

Microwave-Assisted Coupling

A modified method using microwave irradiation reduces reaction time:

  • Conditions : 100°C, 300W, 20 minutes

  • Yield : 70% (compared to 76% for conventional)

Green Chemistry Modifications

Eco-friendly adaptations include:

  • Solvent replacement : Cyclopentyl methyl ether (CPME) instead of dichloromethane

  • Catalyst : Lipase enzymes for amidation (under investigation)

Analytical Characterization

Critical quality control parameters and spectral data:

1H^1H NMR (400 MHz, DMSO-d₆) :

  • δ 7.89 (s, 1H, coumarin H-5)

  • δ 6.80–7.10 (m, 3H, aromatic H)

  • δ 4.10 (q, 2H, -OCH₂CH₃)

  • δ 3.72 (s, 6H, -OCH₃)

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm

  • Mobile phase: MeCN/H₂O (70:30)

  • Retention time: 8.2 minutes

Challenges and Optimization Opportunities

  • Stereochemical Control : No racemization observed due to absence of chiral centers.

  • Byproduct Formation :

    • <5% N-acylurea (from EDCI decomposition)

    • Mitigated by strict temperature control.

  • Scale-Up Limitations :

    • Recrystallization yield drops to 62% at >100g scale.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram) :

ComponentCost (USD)Source
Coumarin-acetic acid420
Phenethylamine380
EDCI·HCl1,150

Process Recommendations :

  • Recover EDCI·HCl via aqueous extraction (45% recovery).

  • Use continuous flow reactors for coupling step (patent pending) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium ethoxide (NaOEt) or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenethylamines or chromones.

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated that derivatives of coumarins exhibit significant antimicrobial properties. For instance, compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide have shown efficacy against various bacterial strains:

CompoundBacterial Strains TestedActivity Level
Compound AStaphylococcus pneumoniaeHigh
Compound BPseudomonas aeruginosaModerate
Compound CBacillus subtilisLow

These findings suggest that modifications to the coumarin structure can enhance antimicrobial properties, making them potential candidates for developing new antibiotics .

Antioxidant Activity

Research indicates that coumarin derivatives possess antioxidant properties. In vitro assays have shown that this compound can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity studies reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The mechanism of action appears to involve apoptosis induction through various pathways, including mitochondrial dysfunction and caspase activation. The IC50 values for different cancer cell lines are summarized below:

Cell LineIC50 (µM)
MCF7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

These results underscore the potential of this compound as a lead compound in anticancer drug development .

Case Studies

  • Case Study: Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of several coumarin derivatives against clinical isolates of bacteria. The results indicated that those with structural similarities to this compound had superior activity against resistant strains of Staphylococcus aureus.
  • Case Study: Antioxidant Properties
    In a controlled experiment assessing oxidative stress markers in neuronal cells treated with the compound, significant reductions in reactive oxygen species were observed compared to untreated controls. This suggests a protective effect against neurodegeneration.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide likely involves interaction with various molecular targets, including enzymes and receptors. The phenethylamine moiety may interact with neurotransmitter receptors, while the chromone structure could modulate oxidative stress pathways by scavenging free radicals.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Differences
Compound Name Coumarin Substituents Acetamide Side Chain Substituents Notable Properties/Inferences References
Target Compound: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide 7-OH, 4-CH₃, 2-oxo N-[2-(3,4-dimethoxyphenyl)ethyl] High polarity (7-OH); hydrogen-bond donor capacity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide 7-OCH₃, 4-CH₃, 2-oxo N-[2-(3,4-dimethoxyphenyl)ethyl] Increased lipophilicity (7-OCH₃ vs. 7-OH)
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-CH₃, 2-oxo, 7-NHCOCH₂ClPh Chlorophenyl group Potential halogen-bonding interactions
2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolinyl)ethyl]acetamide 4-CH₃, 2-oxo, 7-OCH₂CO N-[2-(4a-hydroxyoctahydroisoquinolinyl)ethyl] Bulky bicyclic substituent; enhanced steric effects
N-(3-Chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidinyl]acetamide Non-coumarin core (imidazolidinone) Thioxoimidazolidinyl + 3,4-dimethoxyphenethyl Sulfur-containing heterocycle; redox activity

Physicochemical and Pharmacological Inferences

  • Lipophilicity : 3,4-Dimethoxyphenethyl and benzyl groups () enhance membrane permeability, critical for central nervous system-targeting drugs .
  • Thioxoheterocycles () may confer antioxidant or metal-chelating properties .

Crystallographic and Conformational Analysis

  • Crystal Packing : The 3,4-dimethoxyphenethyl group in forms hydrogen-bonded dimers via N–H⋯O interactions, a feature likely shared by the target compound. Such packing could influence solid-state stability .
  • Conformational Flexibility : The dihedral angles between aromatic rings in dichlorophenyl acetamides () highlight the impact of substituents on molecular rigidity, which affects binding to biological targets .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article will delve into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The process begins with 3,4-dimethoxybenzaldehyde, which is converted into 3,4-dimethoxycinnamic acid.
  • Formation of Acetamide : This intermediate is then transformed into the acetamide derivative through a series of chemical reactions involving amidation techniques.

Chemical Structure

The IUPAC name for this compound is N-[(3,4-dimethoxyphenyl)methyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide. Its molecular formula is C23H25NO6C_{23}H_{25}NO_6, with a molecular weight of 425.45 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions, particularly in pathways related to oxidative stress and inflammation. The compound may inhibit pro-inflammatory cytokines and promote anti-inflammatory responses .

Pharmacological Effects

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Studies indicate that it may reduce inflammation by inhibiting the TNFα–TNFR1 signaling pathway, which is crucial in many autoimmune disorders .
  • Neuroprotective Properties : Preliminary findings suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Antioxidant ActivityDemonstrated significant reduction in reactive oxygen species (ROS) levels in vitro.
Anti-inflammatory EffectsShowed inhibition of TNFα production in macrophage cultures.
NeuroprotectionExhibited protective effects against neuronal cell death in models of oxidative stress.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC .
  • Adjust stoichiometry of bases (e.g., Na₂CO₃) to enhance nucleophilic attack efficiency .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, coumarin carbonyl at δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (ESI/APCI) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced: How can conformational analysis elucidate the compound’s bioactive conformation?

Answer:

  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 54.8°–77.5° in analogous compounds), impacting ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and flexibility of the phenethyl-acetamide linker .
  • Hydrogen Bonding : Intra- or intermolecular N–H⋯O bonds (e.g., R₂²(10) dimer motifs) stabilize specific conformations .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity and resolve contradictory data?

Answer:

  • In Vitro Assays :
    • Target Engagement : Use kinase inhibition or receptor-binding assays (IC₅₀ determination) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
  • Data Contradictions :
    • Source Variability : Re-synthesize batches to exclude impurity effects .
    • Assay Conditions : Standardize pH, serum content, and incubation time .
    • Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What computational approaches aid in predicting SAR and metabolic stability?

Answer:

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Docking Studies : Map interactions with target proteins (e.g., COX-2 or kinases) using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME predict logP (e.g., ~3.5) and CYP450 metabolism .

Basic: How can stability and solubility be improved for in vivo studies?

Answer:

  • Salt Formation : Introduce hydrochloride or sodium salts via acid/base treatment .
  • Formulation : Use cyclodextrins or liposomal encapsulation to enhance aqueous solubility .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Advanced: What structural analogs have been explored to establish SAR?

Answer:

Analog Modification Bioactivity Trend Reference
Methoxy → ClIncreased lipophilicityEnhanced cytotoxicity (IC₅₀ ↓ 20%)
7-OH → OMeReduced H-bondingLower anti-inflammatory activity
Chromen → QuinolineRigid coreImproved kinase inhibition

Advanced: How to address discrepancies in reported pharmacological data?

Answer:

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ ranges) using statistical tools (ANOVA) .
  • Proteomic Profiling : Identify off-target effects via kinome-wide screening .
  • Crystallographic Data : Validate binding modes if co-crystal structures are available .

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